

An In-depth Technical Guide to HSD17B13 Inhibitors

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Compound of Interest

Compound Name: *Hsd17B13-IN-60*

Cat. No.: *B12380582*

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Disclaimer: No public information was found for a specific chemical entity designated "**Hsd17B13-IN-60**". This guide provides a comprehensive overview of the chemical structures, properties, and experimental evaluation of publicly disclosed inhibitors of 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. The information presented herein is based on representative examples from the scientific and patent literature and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction to HSD17B13 as a Therapeutic Target

17 β -hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[2][3] This protective effect has established HSD17B13 as a compelling target for therapeutic intervention in liver diseases. The development of small molecule inhibitors targeting HSD17B13 is an active area of research aimed at replicating the beneficial effects observed in individuals with genetic variants.[1]

Chemical Structures and Properties of Representative HSD17B13 Inhibitors

Several distinct chemical scaffolds have been identified as inhibitors of HSD17B13. These compounds typically exhibit low micromolar to nanomolar potency in biochemical assays. The following table summarizes the chemical structures and properties of some representative HSD17B13 inhibitors.

Compound Series	Representative Structure	Biochemical IC50	Key Properties & SAR Notes	Reference
Phenol-derived	BI-3231	1.4 μ M (human HSD17B13)	Moderate activity with good selectivity over HSD17B11. Optimization of the initial hit led to improved potency and pharmacokinetic properties. The phenol moiety is crucial for activity and shows strong NAD ⁺ dependency for binding.	[4]
Fluorophenol-containing	Compound 1	Potent inhibitor	Originally identified as an NMDA NR2B receptor antagonist, this compound also demonstrates potent HSD17B13 inhibition.	[5]
Benzoic acid with sulfonamide linker	Compound 2	Potent inhibitor	Initially reported as an AKT1 kinase inhibitor, this compound also effectively inhibits HSD17B13.	[5]

Novel Patented Series	General	IC50 values in the nM range	A series of novel compounds with high potency against HSD17B13, designed for the treatment of liver diseases. Structure-activity relationship studies have focused on optimizing potency and selectivity.
	Structure from WO/2023/12345 6		

Experimental Protocols

The characterization of HSD17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Enzymatic Assays

Objective: To determine the direct inhibitory activity of compounds against purified HSD17B13 enzyme.

Method 1: NAD(P)H-Glo™ Luminescent Assay[5]

- Principle: This assay measures the amount of NADH produced by the HSD17B13-catalyzed oxidation of a substrate (e.g., β -estradiol). The NADH is then used in a coupled enzymatic reaction to generate a luminescent signal.
- Materials:
 - Purified recombinant human HSD17B13 protein
 - Substrate: β -estradiol

- Cofactor: NAD⁺
- NAD(P)H-Glo™ Detection Reagent (Promega)
- Test compounds serially diluted in DMSO
- 384-well assay plates
- Procedure:
 1. Add test compounds to the assay plate.
 2. Add a substrate mix containing β -estradiol and NAD⁺.
 3. Initiate the reaction by adding the HSD17B13 enzyme.
 4. Incubate at room temperature for a defined period (e.g., 2 hours).
 5. Add the NAD(P)H-Glo™ detection reagent.
 6. Incubate for 1 hour at room temperature.
 7. Measure luminescence using a plate reader.
 8. Calculate IC₅₀ values from the dose-response curves.

Method 2: RapidFire Mass Spectrometry (RF-MS) Assay^[6]

- Principle: This method directly measures the conversion of the substrate to its product by HSD17B13.
- Procedure:
 1. Similar reaction setup as the luminescent assay.
 2. After the reaction incubation, the reaction is quenched.
 3. The samples are then analyzed by RF-MS to quantify the amount of product formed.



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Fig. 1: General workflow for the preclinical evaluation of HSD17B13 inhibitors.

Cellular Assays

Objective: To assess the activity of inhibitors in a cellular context.

Retinol Dehydrogenase Activity Assay in HEK293 Cells[7]

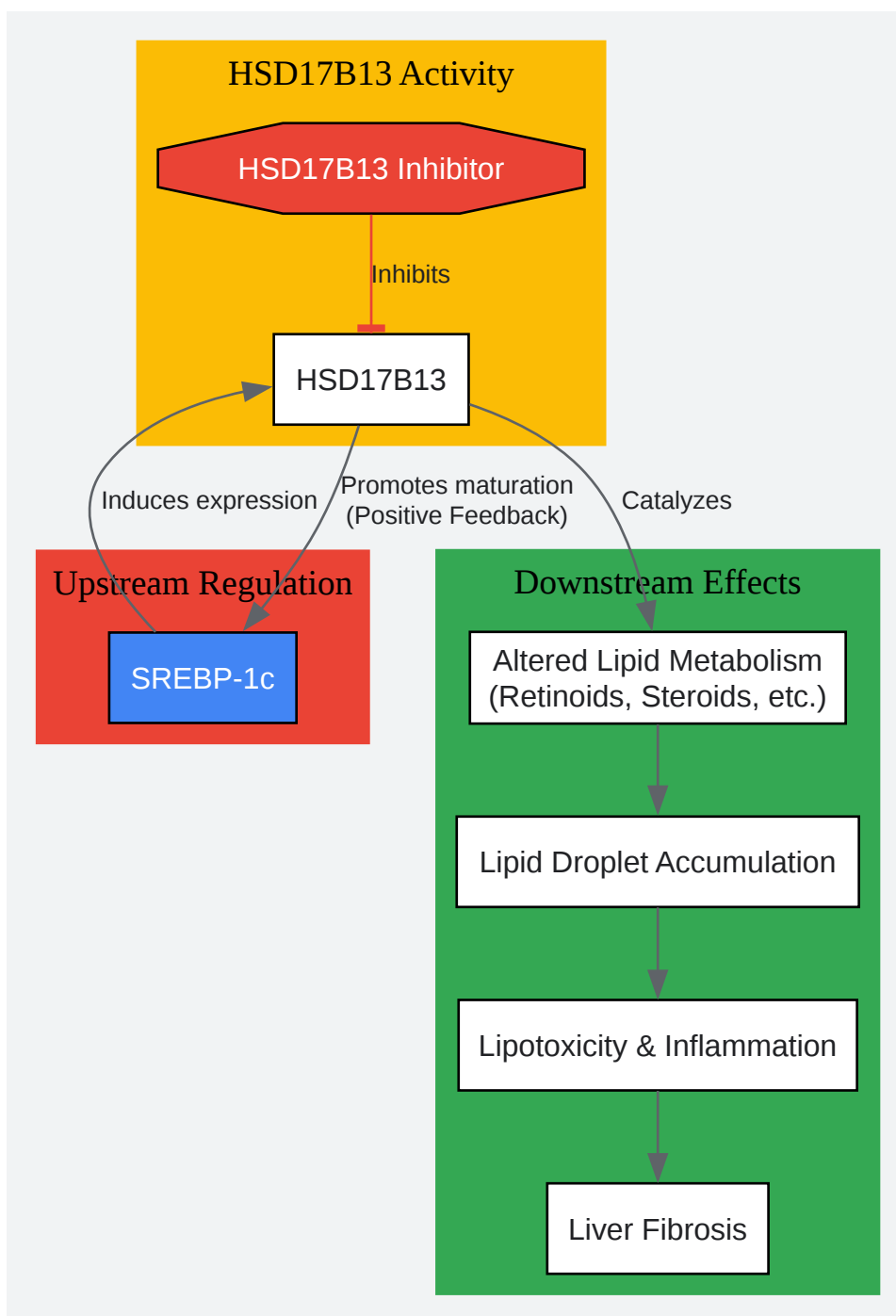
- Principle: HSD17B13 exhibits retinol dehydrogenase activity. This assay measures the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.
- Procedure:
 1. Transfect HEK293 cells with a plasmid expressing HSD17B13.
 2. Treat the cells with the test compound.
 3. Add all-trans-retinol to the culture medium.
 4. Incubate for a specified time (e.g., 6-8 hours).
 5. Extract retinoids from the cells and medium.
 6. Quantify the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).

Signaling Pathways and Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism.[8] Its overexpression is associated with increased lipid droplet size and number.[2] The precise mechanism by which HSD17B13

contributes to liver disease is still under investigation, but it is thought to involve the metabolism of various lipid species, including steroids, eicosanoids, and retinoids.[8] Inhibition of HSD17B13 is expected to mimic the protective effects of loss-of-function mutations, thereby reducing lipotoxicity, inflammation, and fibrosis in the liver.

One proposed mechanism involves the interplay between HSD17B13 and the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 expression is induced by SREBP-1c, and in turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that drives lipid accumulation.[2]



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Fig. 2: Proposed signaling pathway involving HSD17B13 in liver disease.

Animal Models

Objective: To evaluate the in vivo efficacy and safety of HSD17B13 inhibitors.

- Humanized HSD17B13 Mouse Models: These models express the human HSD17B13 gene and are valuable for testing the efficacy of inhibitors targeting the human enzyme.[9]
- Diet-Induced Models of NASH: Mice fed a high-fat, high-cholesterol, or choline-deficient diet develop key features of NASH, including steatosis, inflammation, and fibrosis. These models are used to assess the therapeutic potential of HSD17B13 inhibitors in a disease-relevant context.[8]

Conclusion

HSD17B13 has emerged as a genetically validated and promising therapeutic target for the treatment of chronic liver diseases. The development of potent and selective small molecule inhibitors of HSD17B13 is a key focus of current research. This guide provides an overview of the chemical diversity of these inhibitors and the experimental methodologies employed to characterize their activity. Further research will be crucial to fully elucidate the biological functions of HSD17B13 and to advance the clinical development of its inhibitors for the benefit of patients with liver disease.

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